Cox-1-IN-1
Description
Cox-1-IN-1 (compound 15a) is a selective cyclooxygenase-1 (COX-1) inhibitor with an IC50 value of 0.23 μM for COX-1 and >50 μM for COX-2, demonstrating over 200-fold selectivity for COX-1 over COX-2 . COX-1 is a constitutively expressed enzyme involved in maintaining vascular homeostasis, while COX-2 is induced during inflammation. The high selectivity of this compound suggests a reduced risk of gastrointestinal and renal side effects commonly associated with non-selective COX inhibitors like aspirin .
Properties
Molecular Formula |
C20H21NO3 |
|---|---|
Molecular Weight |
323.4 g/mol |
IUPAC Name |
3,4-bis(4-ethoxyphenyl)-5-methyl-1,2-oxazole |
InChI |
InChI=1S/C20H21NO3/c1-4-22-17-10-6-15(7-11-17)19-14(3)24-21-20(19)16-8-12-18(13-9-16)23-5-2/h6-13H,4-5H2,1-3H3 |
InChI Key |
BCOIWKZLSWINMZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=C(ON=C2C3=CC=C(C=C3)OCC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cox-1-IN-1 typically involves multiple steps, starting from readily available starting materials One common synthetic route includes the formation of a key intermediate through a series of reactions such as alkylation, acylation, and cyclizationReaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to ensure consistent quality. Purification steps such as crystallization and chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
Cox-1-IN-1 undergoes various chemical reactions, including:
Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
Cox-1-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the role of COX-1 in various chemical pathways and reactions.
Biology: Employed in research to understand the biological functions of COX-1 and its role in physiological processes.
Medicine: Investigated for its potential therapeutic applications in treating conditions such as inflammation, pain, and cancer.
Mechanism of Action
Cox-1-IN-1 exerts its effects by selectively inhibiting the activity of COX-1. This enzyme is responsible for the conversion of arachidonic acid to prostaglandin H2, a precursor of various prostanoids. By inhibiting COX-1, this compound reduces the production of these prostanoids, thereby modulating inflammation, pain, and other physiological processes. The molecular targets and pathways involved include the binding of this compound to the active site of COX-1, preventing the enzyme from catalyzing its reactions .
Comparison with Similar Compounds
Comparison with Similar Compounds
Selectivity and Potency
Cox-1-IN-1 distinguishes itself from other platelet aggregation inhibitors through its COX-1 specificity. For example:
- Non-selective COX inhibitors (e.g., aspirin): Inhibit both COX-1 and COX-2, increasing risks of gastrointestinal bleeding, whereas this compound’s selectivity may mitigate these effects .
| Compound | Target | IC50 (COX-1) | IC50 (COX-2) | Selectivity Ratio (COX-1/COX-2) | Primary Application |
|---|---|---|---|---|---|
| This compound | COX-1 | 0.23 μM | >50 μM | >217 | Platelet aggregation studies |
| Aspirin | COX-1/COX-2 | 1.6 μM | 27 μM | ~17 | Anti-inflammatory, analgesic |
| tcY-NH2 TFA | PAR4 | N/A | N/A | N/A | Thrombin signaling inhibition |
Mechanisms of Action
- This compound : Directly binds to the catalytic site of COX-1, blocking the conversion of arachidonic acid to thromboxane A2 (TXA2), a key mediator of platelet activation .
- tcY-NH2 TFA : Competes with PAR4 ligands, preventing thrombin-induced platelet aggregation without affecting COX pathways .
Research Findings and Implications
This compound in Platelet Studies: Inhibits platelet aggregation at nanomolar concentrations, outperforming non-selective COX inhibitors in specificity .
Limitations: Limited bioavailability data and in vivo efficacy studies are available for this compound compared to established drugs like aspirin. The lack of structural analogs in current literature restricts comparative pharmacokinetic analyses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
